4-(tert-butyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3S/c1-19(2,3)17-5-7-18(8-6-17)25(22,23)20-15-16-9-11-21(12-10-16)13-14-24-4/h5-8,16,20H,9-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEDLGNCRXEZQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (1-(2-Methoxyethyl)piperidin-4-yl)methanamine
The amine intermediate serves as the nucleophilic component in the final sulfonylation step. Two principal routes dominate its synthesis:
Route 1: Alkylation of Piperidin-4-ylmethanol
- Protection of Piperidin-4-ylmethanol :
Piperidin-4-ylmethanol is protected as its tert-butyl carbamate (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM).
$$
\text{Piperidin-4-ylmethanol} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate}
$$ - Mitsunobu Reaction for Ether Formation :
The hydroxyl group is converted to a 2-methoxyethyl ether via Mitsunobu conditions (diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), and 2-methoxyethanol in tetrahydrofuran (THF)).
$$
\text{tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate} + \text{2-Methoxyethanol} \xrightarrow{\text{DEAD, PPh₃, THF}} \text{tert-Butyl 4-((2-methoxyethoxy)methyl)piperidine-1-carboxylate}
$$ - Deprotection to Free Amine :
The Boc group is removed using hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM, yielding (1-(2-methoxyethyl)piperidin-4-yl)methanamine.
Route 2: Reductive Amination of Piperidin-4-ylmethylamine
Piperidin-4-ylmethylamine undergoes reductive amination with 2-methoxyacetaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot method avoids protection-deprotection sequences but requires careful pH control (pH 4–6) to minimize side reactions.
Synthesis of 4-(tert-Butyl)benzenesulfonyl Chloride
The electrophilic sulfonyl chloride is typically prepared via chlorosulfonation of 4-tert-butyltoluene:
- Chlorosulfonation :
4-tert-Butyltoluene reacts with chlorosulfonic acid (ClSO₃H) in DCM at 0–5°C to form 4-(tert-butyl)benzenesulfonyl chloride.
$$
\text{4-tert-Butyltoluene} + \text{ClSO}_3\text{H} \xrightarrow{\text{DCM, 0–5°C}} \text{4-(tert-Butyl)benzenesulfonyl chloride}
$$ - Purification :
The crude product is isolated by precipitation in ice-water and recrystallized from hexane.
Sulfonylation to Form the Target Compound
The coupling of (1-(2-methoxyethyl)piperidin-4-yl)methanamine with 4-(tert-butyl)benzenesulfonyl chloride proceeds under Schotten-Baumann conditions:
Procedure :
- Dissolve the amine (1.0 equiv) in anhydrous THF and cool to 0°C.
- Add 4-(tert-butyl)benzenesulfonyl chloride (1.1 equiv) followed by dropwise addition of TEA (2.0 equiv).
- Stir at room temperature for 12–16 hours.
- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (eluent: 30% ethyl acetate/hexane).
Optimization Insights :
- Base Selection : Potassium carbonate (K₂CO₃) in ethanol/water (84% yield) outperforms cesium fluoride (CsF) in dimethylacetamide (DMA) (58–60% yield) due to milder conditions and reduced side reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMA) accelerate reactivity but necessitate stringent drying, whereas ethanol/water mixtures simplify workup.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (500 MHz, DMSO-d₆) : δ 1.42 (s, 9H, tert-butyl), 3.24–3.33 (m, 2H, piperidine CH₂), 3.95 (s, 3H, OCH₃), 4.68–4.75 (m, 1H, NCH₂), 7.88 (s, 1H, aromatic).
- ¹³C NMR : 156.8 ppm (C=O, Boc), 44.2 ppm (NCH₂), 28.1 ppm (tert-butyl C).
Mass Spectrometry :
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Mitsunobu) | Route 2 (Reductive Amination) |
|---|---|---|
| Yield | 72% | 65% |
| Steps | 3 | 1 |
| Purification Complexity | Moderate | Low |
| Cost Efficiency | Low | High |
Route 1 offers higher yield but involves costly reagents (DEAD, PPh₃). Route 2 is operationally simpler but requires precise pH control.
Industrial-Scale Considerations
For bulk synthesis, the following adaptations are recommended:
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzenesulfonamide moiety.
Scientific Research Applications
4-(tert-butyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-butyl)-N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
- 4-(tert-butyl)-N-((1-(2-ethoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
- 4-(tert-butyl)-N-((1-(2-methylthioethyl)piperidin-4-yl)methyl)benzenesulfonamide
Uniqueness
4-(tert-butyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and can lead to different interactions with molecular targets.
Biological Activity
4-(tert-butyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide, a compound with the molecular formula and a molecular weight of 332.5 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound is believed to interact primarily with G protein-coupled receptors (GPCRs), which are pivotal in various signaling pathways. GPCRs play a crucial role in mediating cellular responses to hormones and neurotransmitters, influencing processes such as mood regulation, pain perception, and immune responses. The structural features of 4-(tert-butyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide suggest it may act as an antagonist or modulator of specific GPCRs, although detailed studies are still required to elucidate these interactions fully.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of sulfonamide derivatives. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability. The piperidine ring contributes to the compound's ability to engage with biological targets effectively. Research indicates that modifications in the piperidine structure can significantly affect the compound's potency and selectivity against various biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Tert-butyl group | Increases lipophilicity |
| Piperidine ring | Enhances receptor binding |
| Methoxyethyl substituent | Modulates pharmacokinetics |
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary tests indicate that 4-(tert-butyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide exhibits significant antibacterial properties against Gram-negative bacteria such as Pseudomonas aeruginosa. Minimum inhibitory concentrations (MIC) were determined using standard broth microdilution methods, showing promising results that warrant further exploration.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in vitro. Cell-based assays demonstrated a reduction in pro-inflammatory cytokine production when treated with this sulfonamide derivative, suggesting potential therapeutic applications in inflammatory diseases.
- Cytotoxicity Studies : In cancer research, cell viability assays indicated that the compound may possess cytotoxic effects against specific cancer cell lines. Further investigations are needed to determine the mechanism behind this activity and its potential as an anticancer agent.
Case Study 1: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of sulfonamide derivatives were synthesized and tested for their antibacterial efficacy against Pseudomonas aeruginosa. The results showed that compounds with similar structural motifs to 4-(tert-butyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide exhibited MIC values ranging from 8 to 32 µg/mL, indicating a strong correlation between structural features and antibacterial potency .
Case Study 2: Anti-inflammatory Action
A recent investigation into the anti-inflammatory potential of sulfonamides revealed that compounds structurally related to 4-(tert-butyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide significantly reduced TNF-alpha levels in LPS-stimulated macrophages. This study suggests that modifications to the sulfonamide group can enhance anti-inflammatory properties while maintaining low cytotoxicity .
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing 4-(tert-butyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Structure Formation : Coupling a tert-butylbenzenesulfonyl chloride derivative with a piperidine precursor. For example, reacting 4-(tert-butyl)benzenesulfonyl chloride with a pre-functionalized piperidine intermediate (e.g., 1-(2-methoxyethyl)piperidin-4-ylmethanamine) in dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere .
Functional Group Introduction : The methoxyethyl group on the piperidine ring is introduced via alkylation using 2-methoxyethyl bromide or similar reagents, requiring careful pH control (e.g., NaHCO₃ as a base) to avoid side reactions .
Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to achieve >95% purity. Reaction yields are highly dependent on temperature (0–25°C) and solvent polarity .
Basic: What analytical techniques are recommended for confirming the molecular structure and purity of this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 1.3–1.4 ppm (tert-butyl group), δ 3.3–3.5 ppm (methoxyethyl protons), and δ 7.6–7.8 ppm (aromatic sulfonamide protons) confirm substituent placement .
- ¹³C NMR : Signals near 35 ppm (tert-butyl quaternary carbon) and 70–75 ppm (methoxyethyl carbons) validate structural integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the exact mass (±0.001 Da) of the molecular formula (C₂₀H₃₃N₂O₃S) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures >98% purity by area normalization .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic properties?
Methodological Answer:
SAR strategies include:
Functional Group Modifications :
- Replace the methoxyethyl group with other polar substituents (e.g., hydroxyethyl, cyanoethyl) to enhance solubility. Monitor logP changes via shake-flask experiments .
- Introduce electron-withdrawing groups (e.g., fluorine) to the benzene ring to improve metabolic stability, as seen in analogs with trifluoromethyl groups .
In Vitro Assays :
- Assess permeability using Caco-2 cell monolayers.
- Measure metabolic stability in human liver microsomes (HLMs) to identify vulnerable sites for degradation .
Computational Modeling :
- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with cytochrome P450 enzymes and optimize substituents for reduced off-target binding .
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies?
Methodological Answer:
Contradictions may arise from:
Assay Conditions :
- Compare buffer composition (e.g., pH, ionic strength) and cell lines used. For instance, activity against HEK-293 cells may differ from HeLa due to receptor expression levels .
Compound Handling :
- Verify storage conditions (e.g., -80°C vs. room temperature) and solubility protocols (DMSO vs. cyclodextrin-based solutions) to ensure consistent bioavailability .
Structural Confirmation :
- Re-analyze disputed batches via LC-MS to rule out degradation products or stereoisomeric impurities, which can alter potency .
Dose-Response Reproducibility :
- Repeat assays with standardized protocols (e.g., CellTiter-Glo® for viability) across multiple labs to validate IC₅₀ values .
Advanced: What computational approaches are most effective for predicting target interactions and binding modes of this compound?
Methodological Answer:
Molecular Dynamics (MD) Simulations :
- Use GROMACS or AMBER to simulate ligand-receptor complexes (e.g., carbonic anhydrase IX) over 100 ns trajectories. Analyze root-mean-square deviation (RMSD) to assess binding stability .
Free Energy Calculations :
- Apply MM-PBSA/GBSA methods to estimate binding free energy (ΔG), focusing on contributions from the sulfonamide group and tert-butyl hydrophobic interactions .
Pharmacophore Modeling :
- Generate pharmacophore features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger’s Phase to guide analog design for improved affinity .
ADMET Prediction :
- Tools like SwissADME predict absorption (e.g., BBB permeability) and toxicity (e.g., hERG inhibition) to prioritize analogs .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), place in sealed containers, and dispose via hazardous waste protocols .
- First Aid : For inhalation exposure, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Seek medical attention if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
